molecular formula C16H23NO6S2 B2844822 Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate CAS No. 2210139-47-0

Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate

Cat. No. B2844822
CAS RN: 2210139-47-0
M. Wt: 389.48
InChI Key: WGJWXDCZQQIEMZ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The piperidine nucleus in Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate plays a crucial role in drug discovery. Piperidines are essential synthetic building blocks for constructing pharmaceuticals. Researchers have explored their derivatives in more than twenty classes of drugs, including alkaloids. The compound’s structural features make it a valuable scaffold for designing novel drugs with potential therapeutic effects .

Spiropiperidines and Spiro Compounds

Spiropiperidines, which incorporate the piperidine ring, have gained attention due to their unique three-dimensional structures. These compounds exhibit diverse biological activities, making them attractive targets for drug development. Researchers have synthesized spiro derivatives using piperidine-based precursors, exploring their potential as antimicrobial agents, enzyme inhibitors, and more .

Condensed Piperidines

Condensed piperidines, formed by fusing the piperidine ring with other heterocycles, offer exciting prospects. These compounds often exhibit enhanced bioactivity due to their extended π-systems. Researchers have investigated condensed piperidines as antiviral agents, anti-inflammatory compounds, and potential treatments for neurological disorders .

Piperidinones

Piperidinones, containing a ketone group within the piperidine ring, have attracted interest for their diverse pharmacological properties. These compounds participate in multicomponent reactions, cyclizations, and annulations. Their biological evaluation has revealed promising activities, including antitumor, antiviral, and anti-inflammatory effects .

Multicomponent Reactions

The piperidine moiety in Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate serves as a versatile building block in multicomponent reactions. These synthetic methods allow efficient assembly of complex molecules. Researchers have utilized piperidine-based substrates to create diverse libraries of compounds for drug screening and optimization .

Biological Evaluation

Biological studies have explored the pharmacological activity of synthetic and natural piperidines. Researchers assess their interactions with biological targets, such as receptors and enzymesMethyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate may exhibit specific binding affinity or modulate cellular processes, making it a subject of interest for drug development .

Future Directions

The future directions in the field of piperidine derivatives involve the development of novel synthetic methods and the discovery of potential drugs containing the piperidine moiety .

properties

IUPAC Name

methyl 2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6S2/c1-23-16(18)13-24(19,20)15-7-10-17(11-8-15)25(21,22)12-9-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJWXDCZQQIEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate

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